Cas no 2680860-20-0 (benzyl N-(4-bromothiophen-3-yl)carbamate)

benzyl N-(4-bromothiophen-3-yl)carbamate 化学的及び物理的性質
名前と識別子
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- benzyl N-(4-bromothiophen-3-yl)carbamate
- EN300-7190469
- 2680860-20-0
-
- インチ: 1S/C12H10BrNO2S/c13-10-7-17-8-11(10)14-12(15)16-6-9-4-2-1-3-5-9/h1-5,7-8H,6H2,(H,14,15)
- InChIKey: QVHNNIYWKNIFHC-UHFFFAOYSA-N
- ほほえんだ: BrC1=CSC=C1NC(=O)OCC1C=CC=CC=1
計算された属性
- せいみつぶんしりょう: 310.96156g/mol
- どういたいしつりょう: 310.96156g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 259
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.4
- トポロジー分子極性表面積: 66.6Ų
benzyl N-(4-bromothiophen-3-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7190469-5.0g |
benzyl N-(4-bromothiophen-3-yl)carbamate |
2680860-20-0 | 95.0% | 5.0g |
$3147.0 | 2025-03-12 | |
Enamine | EN300-7190469-10.0g |
benzyl N-(4-bromothiophen-3-yl)carbamate |
2680860-20-0 | 95.0% | 10.0g |
$4667.0 | 2025-03-12 | |
Enamine | EN300-7190469-0.05g |
benzyl N-(4-bromothiophen-3-yl)carbamate |
2680860-20-0 | 95.0% | 0.05g |
$252.0 | 2025-03-12 | |
Enamine | EN300-7190469-0.25g |
benzyl N-(4-bromothiophen-3-yl)carbamate |
2680860-20-0 | 95.0% | 0.25g |
$538.0 | 2025-03-12 | |
Enamine | EN300-7190469-0.5g |
benzyl N-(4-bromothiophen-3-yl)carbamate |
2680860-20-0 | 95.0% | 0.5g |
$847.0 | 2025-03-12 | |
Enamine | EN300-7190469-1.0g |
benzyl N-(4-bromothiophen-3-yl)carbamate |
2680860-20-0 | 95.0% | 1.0g |
$1086.0 | 2025-03-12 | |
Enamine | EN300-7190469-0.1g |
benzyl N-(4-bromothiophen-3-yl)carbamate |
2680860-20-0 | 95.0% | 0.1g |
$376.0 | 2025-03-12 | |
Enamine | EN300-7190469-2.5g |
benzyl N-(4-bromothiophen-3-yl)carbamate |
2680860-20-0 | 95.0% | 2.5g |
$2127.0 | 2025-03-12 |
benzyl N-(4-bromothiophen-3-yl)carbamate 関連文献
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Iain McKenzie,Paul W. Percival,Jason A. C. Clyburne Chem. Commun., 2005, 1134-1136
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Cuiyan Wu,Hai Xu,Yaqian Li,Ruihua Xie,Peijuan Li,Xiao Pang,Zile Zhou,Haitao Li,Youyu Zhang Anal. Methods, 2019,11, 2591-2596
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Miao Sun,Jie Cai Biomater. Sci., 2020,8, 5020-5028
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
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Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
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J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
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John Tamine,Chenbo Wang New J. Chem., 2005,29, 789-791
benzyl N-(4-bromothiophen-3-yl)carbamateに関する追加情報
Recent Advances in the Study of Benzyl N-(4-bromothiophen-3-yl)carbamate (CAS: 2680860-20-0)
Benzyl N-(4-bromothiophen-3-yl)carbamate (CAS: 2680860-20-0) has recently emerged as a compound of significant interest in the field of chemical biology and medicinal chemistry. This carbamate derivative, characterized by its unique thiophene and bromine substituents, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, structural characterization, and biological activities, particularly in the context of enzyme inhibition and antimicrobial properties. The compound's distinct chemical structure makes it a valuable candidate for further exploration in drug discovery and development.
The synthesis of benzyl N-(4-bromothiophen-3-yl)carbamate has been optimized in recent research to improve yield and purity. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route involving the reaction of 4-bromothiophen-3-amine with benzyl chloroformate under mild conditions, achieving a high yield of 85%. The researchers emphasized the importance of controlling reaction parameters such as temperature and solvent choice to minimize side reactions. Structural confirmation was performed using NMR spectroscopy and mass spectrometry, which confirmed the compound's purity and identity.
In terms of biological activity, benzyl N-(4-bromothiophen-3-yl)carbamate has demonstrated notable inhibitory effects on specific enzymes involved in inflammatory pathways. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that the compound exhibited strong inhibition of cyclooxygenase-2 (COX-2) with an IC50 value of 2.3 µM, suggesting its potential as a lead compound for anti-inflammatory drug development. Additionally, the compound's antimicrobial properties were evaluated against a panel of Gram-positive and Gram-negative bacteria, showing moderate activity against Staphylococcus aureus and Escherichia coli.
Further investigations into the mechanism of action of benzyl N-(4-bromothiophen-3-yl)carbamate have revealed its ability to interact with key amino acid residues in the active sites of target enzymes. Molecular docking studies, as described in a 2023 European Journal of Medicinal Chemistry article, highlighted the compound's binding affinity and specificity, which are critical for its inhibitory effects. These computational findings were supported by in vitro assays, providing a robust foundation for future structure-activity relationship (SAR) studies.
Despite these promising results, challenges remain in the development of benzyl N-(4-bromothiophen-3-yl)carbamate as a therapeutic agent. Issues such as solubility, metabolic stability, and potential toxicity need to be addressed in subsequent research. Recent efforts have focused on derivatization strategies to enhance the compound's pharmacokinetic properties while retaining its biological activity. A 2024 review in Current Topics in Medicinal Chemistry summarized these advancements and proposed future directions for optimizing this compound and its analogs.
In conclusion, benzyl N-(4-bromothiophen-3-yl)carbamate (CAS: 2680860-20-0) represents a promising scaffold in medicinal chemistry, with demonstrated enzyme inhibitory and antimicrobial activities. Ongoing research aims to refine its synthesis, elucidate its mechanisms, and improve its drug-like properties. The compound's potential applications in treating inflammatory and infectious diseases make it a noteworthy subject for continued investigation in the chemical biology and pharmaceutical sciences.
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